4-chloro-N-(pyridin-3-ylmethyl)benzenesulfonamide 4-chloro-N-(pyridin-3-ylmethyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 321715-14-4
VCID: VC21431291
InChI: InChI=1S/C12H11ClN2O2S/c13-11-3-5-12(6-4-11)18(16,17)15-9-10-2-1-7-14-8-10/h1-8,15H,9H2
SMILES: C1=CC(=CN=C1)CNS(=O)(=O)C2=CC=C(C=C2)Cl
Molecular Formula: C12H11ClN2O2S
Molecular Weight: 282.75g/mol

4-chloro-N-(pyridin-3-ylmethyl)benzenesulfonamide

CAS No.: 321715-14-4

Cat. No.: VC21431291

Molecular Formula: C12H11ClN2O2S

Molecular Weight: 282.75g/mol

* For research use only. Not for human or veterinary use.

4-chloro-N-(pyridin-3-ylmethyl)benzenesulfonamide - 321715-14-4

Specification

CAS No. 321715-14-4
Molecular Formula C12H11ClN2O2S
Molecular Weight 282.75g/mol
IUPAC Name 4-chloro-N-(pyridin-3-ylmethyl)benzenesulfonamide
Standard InChI InChI=1S/C12H11ClN2O2S/c13-11-3-5-12(6-4-11)18(16,17)15-9-10-2-1-7-14-8-10/h1-8,15H,9H2
Standard InChI Key RQLXDFUYSXYHQP-UHFFFAOYSA-N
SMILES C1=CC(=CN=C1)CNS(=O)(=O)C2=CC=C(C=C2)Cl
Canonical SMILES C1=CC(=CN=C1)CNS(=O)(=O)C2=CC=C(C=C2)Cl

Introduction

Chemical Properties and Structure

Basic Structural Properties

4-chloro-N-(pyridin-3-ylmethyl)benzenesulfonamide possesses a well-defined structure with key functional groups that determine its chemical behavior. The compound consists of a 4-chlorobenzenesulfonyl group connected to a pyridin-3-ylmethyl moiety via a sulfonamide linkage. This arrangement creates a molecule with diverse reactive sites and specific spatial orientation that influences its physical and chemical characteristics.

The structural data for this compound includes:

  • Chemical Formula: C₁₂H₁₁ClN₂O₂S

  • Molecular Weight: 282.75 g/mol

  • CAS Number: 321715-14-4

The molecular structure features two aromatic rings - a chloro-substituted benzene ring and a pyridine ring - connected through a sulfonamide bridge and a methylene spacer. The 4-position chlorine substituent on the benzene ring contributes to the compound's electronic properties and reactivity profile, while the pyridine nitrogen provides a basic site for potential hydrogen bonding or coordination with metal centers.

Physical Properties

Although specific physical property data for 4-chloro-N-(pyridin-3-ylmethyl)benzenesulfonamide is limited in the available sources, general characteristics can be inferred based on its structure and related compounds. Sulfonamides of this class typically appear as crystalline solids at room temperature with moderate water solubility. The presence of the aromatic rings contributes to UV absorbance properties that can be utilized for analytical detection.

The compound's physical state is likely to be a white to off-white solid at ambient conditions, similar to related sulfonamide derivatives. Its solubility profile would favor organic solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols, with limited solubility in water and nonpolar solvents.

Structural Variants and Related Compounds

Structural Analogs

Several structural analogs of 4-chloro-N-(pyridin-3-ylmethyl)benzenesulfonamide have been reported in the literature, differing primarily in substitution patterns on the benzene ring or the position of the nitrogen atom in the pyridine ring. These analogs provide valuable insights into structure-activity relationships and the influence of specific functional groups on physicochemical properties.

One notable analog is 4-chloro-3-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide (CAS: 409357-26-2), which contains an additional methoxy group at the 3-position of the benzene ring. This compound has a molecular formula of C₁₃H₁₃ClN₂O₃S and a molecular weight of 312.77 g/mol . The addition of the methoxy group alters the electronic properties of the benzene ring and potentially influences hydrogen-bonding capabilities.

Another related compound is 4-chloro-3-methoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide (CAS: 433963-84-9), which differs in the position of the nitrogen atom in the pyridine ring (4-position instead of 3-position). This isomer maintains similar physicochemical properties with a molecular weight of 312.77 g/mol, but the changed position of the pyridine nitrogen could significantly affect its binding properties and biological activity .

Functional Group Modifications

Other variants include compounds with different functional groups at the 3-position of the benzene ring, such as:

  • 4-chloro-3-nitro-N-(pyridin-3-ylmethyl)benzenesulfonamide (CAS: 328090-04-6), which features a strongly electron-withdrawing nitro group. This compound has a molecular formula of C₁₂H₁₀ClN₃O₄S and a molecular weight of 327.74 g/mol .

  • 4-chloro-3-propoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide (CAS: 879049-31-7), which contains a propoxy substituent that enhances lipophilicity. This compound has a molecular formula of C₁₅H₁₇ClN₂O₃S and a molecular weight of 340.82 g/mol.

These structural variations demonstrate the versatility of the core scaffold and its amenability to chemical modification for tuning specific properties.

Analytical Characterization

Spectroscopic Analysis

Comprehensive characterization of 4-chloro-N-(pyridin-3-ylmethyl)benzenesulfonamide would typically involve multiple analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy would reveal characteristic signals for:

  • Aromatic protons of both the benzene and pyridine rings (typically in the range δ 7.0-8.5 ppm)

  • Methylene protons linking the pyridine ring to the sulfonamide nitrogen (around δ 4.2-4.4 ppm)

  • Sulfonamide NH proton (typically a broad singlet around δ 5.5-6.5 ppm)

¹³C NMR would show signals for the aromatic carbons, the methylene carbon, and the carbon bearing the sulfonamide group.

Infrared (IR) Spectroscopy

IR spectroscopy would display characteristic absorption bands for:

  • N-H stretching (around 3300-3250 cm⁻¹)

  • S=O asymmetric and symmetric stretching (around 1350-1300 cm⁻¹ and 1150-1100 cm⁻¹)

  • Aromatic C=C stretching (around 1600-1400 cm⁻¹)

  • C-Cl stretching (around 800-600 cm⁻¹)

Mass Spectrometry

Mass spectrometry would confirm the molecular weight of 282.75 g/mol, with characteristic fragmentation patterns involving cleavage of the S-N bond and loss of the pyridine moiety.

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) could be employed for purity determination and separation. Typical mobile phases might include mixtures of petroleum ether and acetone or methanol and dichloromethane.

Data Tables

Physicochemical Properties of 4-chloro-N-(pyridin-3-ylmethyl)benzenesulfonamide

PropertyValueReference
Chemical FormulaC₁₂H₁₁ClN₂O₂S
Molecular Weight282.75 g/mol
CAS Number321715-14-4
Physical StateLikely white to off-white solidInferred
SolubilityLikely soluble in DMSO, DMF, alcoholsInferred
Melting PointNot specified in sources-
LogPNot specified in sources-

Comparison of 4-chloro-N-(pyridin-3-ylmethyl)benzenesulfonamide with Structural Analogs

CompoundMolecular FormulaMolecular WeightCAS NumberDistinguishing FeatureReference
4-chloro-N-(pyridin-3-ylmethyl)benzenesulfonamideC₁₂H₁₁ClN₂O₂S282.75321715-14-4Parent compound
4-chloro-3-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamideC₁₃H₁₃ClN₂O₃S312.77409357-26-23-methoxy group
4-chloro-3-methoxy-N-(pyridin-4-ylmethyl)benzenesulfonamideC₁₃H₁₃ClN₂O₃S312.77433963-84-94-position pyridine N
4-chloro-3-nitro-N-(pyridin-3-ylmethyl)benzenesulfonamideC₁₂H₁₀ClN₃O₄S327.74328090-04-63-nitro group
4-chloro-3-propoxy-N-(pyridin-3-ylmethyl)benzenesulfonamideC₁₅H₁₇ClN₂O₃S340.82879049-31-73-propoxy group

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